molecular formula C20H23NOS B14229720 S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate CAS No. 571148-37-3

S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate

Cat. No.: B14229720
CAS No.: 571148-37-3
M. Wt: 325.5 g/mol
InChI Key: ZRISUVWHOKJOTB-VQTJNVASSA-N
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Description

S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate: is a complex organic compound characterized by its unique structural features This compound contains a thioester functional group, which is known for its reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The initial step involves the preparation of the pyrrolidinyl intermediate through the reaction of pyrrolidine with a suitable electrophile, such as benzyl chloride, under basic conditions.

    Coupling with Diphenylacetaldehyde: The pyrrolidinyl intermediate is then coupled with diphenylacetaldehyde in the presence of a reducing agent, such as sodium borohydride, to form the desired diphenylpyrrolidinyl intermediate.

    Thioester Formation: The final step involves the reaction of the diphenylpyrrolidinyl intermediate with ethanethiol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thioester group in S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Chemistry: S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving thioester intermediates. It may also serve as a model compound for studying the interactions of thioesters with biological macromolecules.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or modulators. Its potential therapeutic applications are being explored in various preclinical studies.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidinyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • S-[(1R,2S)-1,2-Diphenyl-2-(morpholin-1-yl)ethyl] ethanethioate
  • S-[(1R,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethyl] ethanethioate
  • S-[(1R,2S)-1,2-Diphenyl-2-(azepan-1-yl)ethyl] ethanethioate

Comparison: Compared to its analogs, S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate exhibits unique reactivity due to the presence of the pyrrolidinyl group. This group can influence the compound’s steric and electronic properties, affecting its interactions with molecular targets. The compound’s distinct structural features make it a valuable tool in both research and industrial applications.

Properties

CAS No.

571148-37-3

Molecular Formula

C20H23NOS

Molecular Weight

325.5 g/mol

IUPAC Name

S-[(1R,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethyl] ethanethioate

InChI

InChI=1S/C20H23NOS/c1-16(22)23-20(18-12-6-3-7-13-18)19(21-14-8-9-15-21)17-10-4-2-5-11-17/h2-7,10-13,19-20H,8-9,14-15H2,1H3/t19-,20+/m0/s1

InChI Key

ZRISUVWHOKJOTB-VQTJNVASSA-N

Isomeric SMILES

CC(=O)S[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N3CCCC3

Canonical SMILES

CC(=O)SC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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